molecular formula C5H2Br2FN B2853580 2,4-Dibromo-3-fluoropyridine CAS No. 1804419-14-4

2,4-Dibromo-3-fluoropyridine

Cat. No.: B2853580
CAS No.: 1804419-14-4
M. Wt: 254.884
InChI Key: DSLSOZXWIWDWHA-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-fluoropyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and one fluorine atom on the pyridine ring

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 3-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and solvent conditions to ensure selective bromination at the 2 and 4 positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

    Reduction Reactions: Palladium on carbon and hydrogen gas.

Major Products:

  • Substituted pyridines with various functional groups.
  • Coupled products with aryl or alkyl groups.
  • Reduced pyridine derivatives.

Scientific Research Applications

2,4-Dibromo-3-fluoropyridine is utilized in several scientific research areas:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: In the development of bioactive compounds and potential pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: In the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

    2,4-Dibromo-3-chloropyridine: Similar structure but with chlorine instead of fluorine.

    2,4-Dibromo-3-iodopyridine: Similar structure but with iodine instead of fluorine.

    2,4-Dibromo-3-methylpyridine: Similar structure but with a methyl group instead of fluorine.

Uniqueness: 2,4-Dibromo-3-fluoropyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chlorinated, iodinated, or methylated analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s behavior in various chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

2,4-dibromo-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLSOZXWIWDWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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